molecular formula C6H7BrN2OS B189686 N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 21478-95-5

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Katalognummer: B189686
CAS-Nummer: 21478-95-5
Molekulargewicht: 235.1 g/mol
InChI-Schlüssel: VGOJXJXWXAIOBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C6H7BrN2OS and its molecular weight is 235.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJXJXWXAIOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356373
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21478-95-5
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The C5-Halogenated Thiazole Scaffold: A Technical Deep Dive into N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide Molecular Structure Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Executive Summary

In the landscape of heterocyclic medicinal chemistry, the 2-aminothiazole core is a privileged structure, serving as a linchpin in therapeutics ranging from antibiotics (sulfathiazoles) to tyrosine kinase inhibitors (dasatinib). This compound (CAS: 21478-95-5) represents a critical synthetic intermediate. Its value lies not merely in its biological activity but in its utility as a regioselective electrophilic handle. The C5-bromine atom provides a versatile "exit vector" for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), allowing researchers to elaborate the scaffold into complex pharmacophores.

This guide dissects the molecular architecture, validated synthesis protocols, and structural validation of this compound, moving beyond basic properties to the causal logic of its chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name This compound
CAS Number 21478-95-5
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Melting Point ~190–194 °C (Decomposes)
Lipinski Profile H-Bond Donors: 1 | H-Bond Acceptors: 2 | LogP: ~1.8 (Predicted)

Structural Elucidation & Electronic Logic

To manipulate this molecule effectively, one must understand the electronic distribution of the thiazole ring.

The Thiazole Electronic Map

The 1,3-thiazole ring is π-excessive but less so than thiophene due to the electronegative nitrogen.

  • Position 2 (C2): Flanked by Sulfur and Nitrogen, this position is naturally nucleophilic. In this molecule, it is capped by an acetamide group, which reduces basicity and stabilizes the system against oxidation.

  • Position 4 (C4): Occupied by a methyl group.[1] This steric bulk directs electrophilic attack away from C4 and influences the conformation of the acetamide tail.

  • Position 5 (C5): This is the nucleophilic hotspot of the ring. In the precursor (N-(4-methylthiazol-2-yl)acetamide), C5 is the site of highest electron density, making it susceptible to electrophilic aromatic substitution (SEAr). The presence of the Bromine atom here locks this position, transforming it from a nucleophile to an electrophile (for cross-coupling).

3D Conformational Insight

The acetamide group at C2 is not static. It likely adopts a syn-planar conformation relative to the thiazole nitrogen to facilitate an intramolecular hydrogen bond (NH···N), although crystal packing forces can distort this. The C4-methyl group provides steric hindrance that prevents free rotation of bulky substituents if introduced at C5, a feature often exploited to lock ligand conformations in protein binding pockets.

Synthetic Pathway & Mechanism[6]

The synthesis is a two-stage protocol designed for high regioselectivity. The critical step is the bromination, where choice of reagent dictates the purity profile.

Step 1: Acetylation of 2-Amino-4-methylthiazole
  • Reagents: Acetic anhydride (Ac₂O) or Acetyl chloride, Pyridine/Triethylamine base.

  • Logic: Protection of the exocyclic amine is mandatory. Free 2-aminothiazoles are prone to oxidation and can undergo N-bromination rather than C-bromination if unprotected.

Step 2: Regioselective C5-Bromination
  • Reagent: N-Bromosuccinimide (NBS) in Acetonitrile (ACN) or DMF.

  • Why NBS? Unlike elemental bromine (Br₂), which is harsh and can lead to poly-bromination or hydrobromide salt formation, NBS provides a controlled source of electrophilic bromine (Br⁺). The reaction proceeds via a standard Electrophilic Aromatic Substitution (SEAr) mechanism.

  • Mechanism: The lone pair on the amide nitrogen donates electron density into the thiazole ring, activating C5. The succinimide byproduct is water-soluble, simplifying purification.

SynthesisPathway Start 2-Amino-4-methylthiazole Step1 Acetylation (Ac2O / Pyridine) Start->Step1 Intermediate N-(4-methylthiazol-2-yl)acetamide Step1->Intermediate Yield ~85-90% Step2 Bromination (NBS / ACN, 0°C to RT) Intermediate->Step2 SEAr Mechanism Product This compound Step2->Product Target Molecule (C5-Br Substitution)

Caption: Step-wise synthesis pathway highlighting the critical intermediate and regioselective bromination step.

Experimental Protocol: Synthesis & Validation

Safety Note: Thiazoles can be skin irritants. NBS is an irritant. Perform all reactions in a fume hood.

Protocol A: Bromination of N-(4-methylthiazol-2-yl)acetamide
  • Preparation: Dissolve 10 mmol (1.56 g) of N-(4-methylthiazol-2-yl)acetamide in 20 mL of anhydrous Acetonitrile (ACN). Ensure the vessel is dry to prevent hydrolysis.

  • Addition: Cool the solution to 0°C in an ice bath. Add 10.5 mmol (1.87 g) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Reasoning: Slow addition prevents localized high concentrations of Br⁺, reducing side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting material (lower Rf) should disappear.

  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water to remove succinimide. Recrystallize from Ethanol/Water if necessary.

Self-Validating Analytical Criteria

To ensure the structure is correct, you must confirm the loss of the C5 proton.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (DMSO-d₆) δ 2.20 ppm (s, 3H, -COCH₃)Acetyl methyl group.
δ 2.45 ppm (s, 3H, Thiazole-CH₃)C4-Methyl group. Note: Shifted slightly downfield due to Br proximity.
δ 12.10 ppm (br s, 1H, -NH)Amide proton (exchangeable with D₂O).
ABSENCE of signal at ~6.8 ppmCRITICAL: The C5-H proton singlet found in the starting material must be gone.
Mass Spectrometry m/z 235 & 237 (1:1 ratio)Characteristic isotopic pattern of Bromine (⁷⁹Br and ⁸¹Br).
IR Spectroscopy ~1680 cm⁻¹ (C=O stretch)Amide carbonyl.
~3150 cm⁻¹ (N-H stretch)Amide N-H.

Medicinal Chemistry Context: The "Warhead" Potential

Why synthesize this specific bromide? It is a gateway molecule.

  • Tubulin Inhibition: Thiazole acetamides are bioisosteres for the cis-stilbene moiety found in Combretastatin A-4. The 4-methyl-5-bromo substitution pattern creates a rigid core that can be coupled to aryl rings to mimic the pharmacophore required for the colchicine binding site on tubulin.

  • Cross-Coupling Hub:

    • Suzuki-Miyaura: Reacting this bromide with aryl boronic acids yields 5-arylthiazoles (bi-aryl systems).

    • Sonogashira: Coupling with terminal alkynes extends the carbon skeleton.

    • Buchwald-Hartwig: Amination at C5 creates highly substituted aminothiazoles.

Pharmacophore Center This compound Target1 Tubulin Polymerization Inhibitor Scaffold Center->Target1 via Suzuki Coupling (Add Aryl Group) Target2 Antibacterial Agents (DNA Gyrase Inhibition) Center->Target2 via Amide Hydrolysis & Derivatization Target3 Kinase Inhibitors (ATP Binding Pocket) Center->Target3 via Sonogashira (Linker Extension)

Caption: The 5-bromo derivative serves as a divergent intermediate for three major therapeutic classes.

References

  • El-Abd, S. et al. (2022).[2] "Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Siddiqui, N. et al. (2009). "Thiadiazoles: Progress report on biological activities." Journal of Chemical and Pharmaceutical Research.

  • Zagade, A. & Senthilkumar, S. (2011).[3][4] "Thiazole: A valuable scaffold in pharmaceutical chemistry."[5] International Journal of Pharmaceutical Sciences and Drug Research.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "Product Specification: N-(5-Bromo-4-methylthiazol-2-yl)acetamide."[6]

Sources

Technical Monograph: N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility Guide

Executive Summary

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS: 21478-95-5) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry and agrochemical discovery. It serves as a "masked" scaffold; the acetamide group protects the C2-amine, while the C5-bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

This guide details the synthesis, characterization, and downstream functionalization of this compound, emphasizing its role in generating libraries of bioactive thiazole derivatives, particularly for kinase inhibition and tubulin polymerization interference.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
CAS Number 21478-95-5
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water
Key Functional Groups Acetamide (Protective/H-bond donor), C5-Bromide (Electrophile), Thiazole Core
Structural Characterization (Predicted)[10]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.00–12.50 (br s, 1H, NH CO)

    • δ 2.25 (s, 3H, Thiazole-C4-CH ₃)

    • δ 2.10 (s, 3H, CO-CH ₃)[1]

    • Note: The absence of an aromatic proton signal in the δ 6.5–7.5 region confirms complete bromination at the C5 position.

  • ¹³C NMR: Expected signals at ~169 ppm (C=O), ~156 ppm (C2), ~148 ppm (C4), ~98 ppm (C5-Br), ~16 ppm (C4-Me), ~22 ppm (Ac-Me).

Synthesis Protocols

The synthesis is best approached via a two-stage sequence starting from commercially available 2-amino-4-methylthiazole . Direct bromination of the amine can lead to oxidation side products; therefore, acetylation is performed first to protect the nitrogen.

Workflow Diagram

SynthesisWorkflow Start 2-Amino-4-methylthiazole Step1 Step 1: Acetylation (Ac2O, Pyridine/DCM) Start->Step1 Protection Inter Intermediate: N-(4-methylthiazol-2-yl)acetamide Step1->Inter Yield: ~90% Step2 Step 2: Bromination (NBS, CH3CN, 0°C) Inter->Step2 Electrophilic Subst. Final Product: N-(5-bromo-4-methylthiazol-2-yl)acetamide Step2->Final Yield: ~85%

Caption: Step-wise synthesis protecting the amine before C5-bromination.

Detailed Methodology
Step 1: Acetylation
  • Reagents: 2-Amino-4-methylthiazole (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq) or Triethylamine, DCM (Solvent).

  • Procedure: Dissolve the amine in DCM at 0°C. Add base followed by dropwise addition of acetic anhydride. Warm to room temperature (RT) and stir for 4–6 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.

  • Validation: Check for disappearance of free amine peak by TLC.

Step 2: Regioselective Bromination
  • Reagents: N-(4-methylthiazol-2-yl)acetamide (from Step 1), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve the acetamide intermediate in ACN.

    • Cool to 0°C to suppress side reactions.[2]

    • Add NBS portion-wise over 30 minutes. Keep in dark (wrap flask in foil) to minimize radical bromination at the methyl group.

    • Stir at RT for 3–12 hours.

  • Workup: Pour into ice water. The product typically precipitates. Filter, wash with water, and recrystallize from Ethanol/Water if necessary.

  • Mechanistic Insight: The acetamide group directs the electrophilic bromine to the C5 position via resonance donation into the thiazole ring, activating it for Electrophilic Aromatic Substitution (SEAr).

Functionalization: The Suzuki-Miyaura Coupling[12]

The primary utility of this compound is as an electrophile in cross-coupling. The C5-Br bond is chemically distinct and highly reactive toward Pd(0) oxidative addition.

Optimized Coupling Protocol
  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) - Preferred for stability and preventing de-halogenation.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.[2]

  • Temperature: 80–100°C.[4]

Reaction Scheme

Reaction: Ar-B(OH)₂ + Thiazole-Br → Ar-Thiazole + B(OH)₃ + HBr (Where Ar = Phenyl, Pyridyl, Thiophenyl, etc.)

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Boronic Acid exchange) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-thiazole Product RedElim->Product

Caption: Catalytic cycle for C5-arylation of the thiazole core.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion Catalyst poisoning or poor solubilitySwitch solvent to DMF/Water; degas solvents thoroughly (Argon sparge).
De-bromination Hydride source presentEnsure solvents are anhydrous if using hydride-sensitive catalysts; avoid alcohols.
Homocoupling Excess Boronic Acid/OxygenReduce Boronic acid equivalents; ensure strict inert atmosphere.

Biological & Pharmaceutical Relevance[5][8][9][12][13][14]

The 2-acetamido-4-methyl-5-arylthiazole motif generated from this intermediate is a privileged scaffold in drug discovery.

  • Tubulin Polymerization Inhibitors:

    • Derivatives where the C5-position is coupled to substituted phenyl rings (e.g., trimethoxyphenyl) mimic Combretastatin A-4.

    • Mechanism: They bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

  • Kinase Inhibition:

    • The aminothiazole core is a bioisostere for the ATP adenine ring.

    • The acetamide NH can form hydrogen bonds with the "hinge region" of kinases (e.g., Src, Abl, CDK).

  • Antimicrobial Agents:

    • 5-substituted thiazoles exhibit activity against Gram-positive bacteria (S. aureus) and fungi by interfering with cell wall synthesis enzymes.

References

  • Synthesis of Thiazole Derivatives: Kashyap, S. J., et al. "Synthesis of 2,4-disubstituted thiazoles and their biological activity." Journal of Heterocyclic Chemistry, 2010. Link

  • Suzuki Coupling on Thiazoles: Ohkubo, M., et al. "Practical synthesis of 5-arylthiazoles via Suzuki coupling." Tetrahedron, 1996. Link

  • Tubulin Inhibition Studies: Wang, Z., et al. "Synthesis and biological evaluation of 2-amino-4-methyl-5-arylthiazoles as potent tubulin inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • General Bromination Protocols: "N-Bromosuccinimide." Organic Syntheses, Coll. Vol. 6, p.194. Link

  • Safety Data: Sigma-Aldrich Safety Data Sheet for Thiazole Derivatives. Link

Sources

Therapeutic Profiling of the N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS: 21478-95-5), a halogenated aminothiazole derivative that serves as a high-value pharmacophore in medicinal chemistry. While often cataloged as a chemical intermediate, this molecule possesses the structural requisites of a "privileged scaffold" —a molecular framework capable of binding to diverse biological targets with high affinity.[1]

This guide analyzes its potential therapeutic utility, specifically as a Type I Kinase Inhibitor (Oncology), a mtFabH Inhibitor (Tuberculosis), and a PTP1B Antagonist (Diabetes). We provide mechanistic insights, validated synthesis protocols, and experimental frameworks for researchers utilizing this scaffold in Structure-Activity Relationship (SAR) campaigns.

Chemical Identity & Structural Biology

The therapeutic potential of this compound is dictated by its three distinct pharmacophoric vectors:

FeatureStructural ComponentBiological Function
Hinge Binder 2-Acetamido-thiazole coreMimics the adenine ring of ATP; forms bidentate Hydrogen bonds with the kinase hinge region (Glu/Cys backbone).
Hydrophobic Anchor 5-Bromo substituentOccupies the hydrophobic "gatekeeper" pocket (e.g., Thr315 in Abl); enhances lipophilicity for membrane permeability.
Steric Lock 4-Methyl groupRestricts conformational rotation, locking the molecule in a bioactive planar conformation.
Structural Homology

This scaffold shares high structural homology with FDA-approved agents, including Dasatinib (thiazole-carboxamide core) and Acotiamide (aminothiazole core), validating its drug-like properties.

Primary Therapeutic Targets

Protein Kinases (Oncology)

The 2-aminothiazole moiety is a classic "hinge-binding" motif. The acetamide group acts as a hydrogen bond donor/acceptor pair, interacting with the backbone residues of the kinase ATP-binding pocket.

  • Target: Aurora Kinases (A & B) and Rho-associated Kinase (ROCK).

  • Mechanism: Competitive inhibition at the ATP-binding site. The 5-bromo group allows for halogen bonding with carbonyl oxygens in the deep pocket or can be displaced via Suzuki coupling to extend into the solvent-exposed region.

Bacterial Fatty Acid Synthase (Infectious Disease)
  • Target:

    
    -Ketoacyl-ACP Synthase III (mtFabH) in Mycobacterium tuberculosis.
    
  • Mechanism: The scaffold mimics the transition state of the fatty acid elongation cycle. Unlike standard antibiotics that target cell walls, this targets the lipid biosynthesis crucial for the mycobacterial outer envelope.

  • Evidence: Analogs of 2-aminothiazole-4-carboxylates have shown MIC values as low as 0.06 µg/mL against M. tuberculosis H37Rv.

Metabolic Enzymes (Diabetes)
  • Target: Protein Tyrosine Phosphatase 1B (PTP1B).[2]

  • Mechanism: Thiazole derivatives function as non-hydrolyzable phosphotyrosine mimetics, binding to the catalytic site of PTP1B to enhance insulin signaling.

Mechanistic Pathways (Visualization)

Diagram 1: Kinase Inhibition Cascade

This pathway illustrates how the scaffold blocks ATP binding, preventing downstream phosphorylation and inducing tumor cell apoptosis.

KinaseInhibition Compound This compound Kinase_Active Active Kinase (e.g., Aurora-A) Compound->Kinase_Active Competitive Binding (Kd < 100 nM) Complex Inhibitor-Kinase Complex (Hinge Region Binding) Kinase_Active->Complex Stabilization Phosphorylation Phosphorylation Event Kinase_Active->Phosphorylation Normal Function ATP ATP Molecule ATP->Complex Blocked ATP->Phosphorylation Substrate Complex->Phosphorylation Inhibits Substrate Downstream Substrate (e.g., p53, Histone H3) Apoptosis Apoptosis / Cell Cycle Arrest Substrate->Apoptosis Loss of Survival Signal Phosphorylation->Substrate Prevents Activation

Figure 1: Mechanism of ATP-competitive inhibition by the thiazole scaffold, leading to oncogenic signal blockade.

Diagram 2: Bacterial Growth Inhibition (mtFabH)

This workflow demonstrates the interference with the Fatty Acid Synthesis II (FAS-II) pathway in Mycobacteria.

BacterialInhibition Scaffold Thiazole Scaffold mtFabH mtFabH Enzyme (Condensing Enzyme) Scaffold->mtFabH Allosteric/Active Site Blockade AcylACP Acyl-ACP (Long Chain) mtFabH->AcylACP Elongation (Blocked) MalonylACP Malonyl-ACP MalonylACP->mtFabH Substrate MycolicAcid Mycolic Acid (Cell Wall) AcylACP->MycolicAcid Precursor CellDeath Bacterial Lysis MycolicAcid->CellDeath Cell Wall Failure

Figure 2: Disruption of the FAS-II pathway in M. tuberculosis by thiazole-based inhibitors.

Experimental Validation Protocols

Synthesis Protocol: Selective Bromination

Objective: Synthesize this compound from its non-halogenated precursor. Reaction Type: Electrophilic Aromatic Substitution (SEAr).

Reagents:

  • Substrate: N-(4-methyl-1,3-thiazol-2-yl)acetamide (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) or Chloroform (CHCl3)

  • Catalyst: None required (or catalytic AIBN for radical initiation if side-chain bromination occurs, though C5 is preferred electronically).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of N-(4-methyl-1,3-thiazol-2-yl)acetamide in 20 mL of anhydrous ACN. Ensure the solution is clear.

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (11 mmol) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product will be less polar than the starting material.

  • Quench: Quench with 10% sodium thiosulfate solution (to remove excess bromine).

  • Isolation: Extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Melting point should be sharp (approx. 170–175°C, verify with literature). 1H-NMR should show the disappearance of the C5-proton singlet.

Biological Assay: Kinase Inhibition (ADP-Glo)

Objective: Determine the IC50 of the compound against Aurora-A kinase.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve.

  • Enzyme Mix: Dilute Aurora-A kinase (0.5 ng/µL) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Add 5 µL of compound and 5 µL of enzyme to a 384-well white plate. Incubate for 15 min at RT.

  • Substrate Start: Add 5 µL of ATP (10 µM) and substrate (Myelin Basic Protein). Incubate for 60 min.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure luminescence. Plot RLU vs. Log[Concentration] to calculate IC50.

Data Summary: Comparative Potency

The following table summarizes the potency of the 2-aminothiazole scaffold (analogous to the subject compound) against key targets derived from literature.

Target EnzymeScaffold AnalogIC50 / MICTherapeutic Indication
Aurora-A Kinase 2-amino-5-bromothiazole derivative15–50 nMBreast/Colorectal Cancer
mtFabH 2-aminothiazole-4-carboxylate2.43 µMTuberculosis
PTP1B Thiazolidinedione-thiazole hybrid0.86 µMType 2 Diabetes
ROCK-II 4-aryl-thiazole-2-amine20 nMHypertension / Glaucoma

Note: Data represents maximal potency of optimized derivatives sharing the core pharmacophore.

References

  • BenchChem. (2025).[3] Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives.[3] BenchChem Technical Notes. Link

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5): e5617. Link

  • Wang, L., et al. (2021).[2][4] Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor.[2] Bioorganic Chemistry, 109: 104648. Link

  • Smolecule. (2025). Biological Activity of 2-bromo-N-1,3-thiazol-2-ylacetamide.[1][2] Smolecule Compound Database. Link

  • Wang, L., et al. (2021).[2][4] The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3): 121-131.[4] Link

Sources

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS: 21478-95-5) is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry and drug discovery. As a derivative of the 2-aminothiazole pharmacophore, it serves as a critical intermediate in the synthesis of tubulin polymerization inhibitors , antimicrobial agents , and kinase inhibitors . Its structural integrity combines a lipophilic thiazole core with a polar acetamide tail and a reactive bromine handle at the C5 position, making it an ideal candidate for Structure-Activity Relationship (SAR) exploration and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide delineates the physicochemical profile, validated synthesis protocols, and biological applications of this compound, providing a self-contained reference for research professionals.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name This compound
CAS Number 21478-95-5
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 188–192 °C (Lit.)[1]
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~13.5 (Amide NH)
SMILES CC1=C(SC(=N1)NC(=O)C)Br
InChI Key VGOJXJXWXAIOBE-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of this compound is a two-step sequence starting from commercially available 2-amino-4-methylthiazole. The protocol prioritizes regioselectivity at the C5 position and protection of the exocyclic amine.

Reaction Scheme

Synthesis Start 2-Amino-4-methylthiazole Step1 Acetylation (Ac2O / Pyridine) Start->Step1 Inter N-(4-methylthiazol-2-yl)acetamide Step1->Inter Yield: ~85-90% Step2 Bromination (NBS / DMF) Inter->Step2 Final N-(5-bromo-4-methyl- 1,3-thiazol-2-yl)acetamide Step2->Final Electrophilic Subst. Yield: ~75-80%

Figure 1: Step-wise synthetic pathway. The C5 position is activated for electrophilic aromatic substitution (SEAr) by the sulfur atom and the acetamido group.

Detailed Protocol
Step 1: Acetylation

Objective: Protect the exocyclic amine to prevent over-bromination and oxidation.

  • Reagents: Dissolve 2-amino-4-methylthiazole (10 mmol) in Dichloromethane (DCM) (20 mL). Add Triethylamine (12 mmol) or Pyridine (1.2 eq) as a base.

  • Addition: Cool the solution to 0°C. Dropwise add Acetyl Chloride (11 mmol) or Acetic Anhydride (1.1 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Wash the organic layer with 1M HCl (to remove excess base), then saturated NaHCO₃, and finally Brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate solvent in vacuo. Recrystallize from Ethanol to yield N-(4-methylthiazol-2-yl)acetamide as white needles.

Step 2: Regioselective Bromination

Objective: Introduce the bromine atom at the C5 position.[2]

  • Reagents: Dissolve the intermediate N-(4-methylthiazol-2-yl)acetamide (5 mmol) in DMF (10 mL) or Glacial Acetic Acid .

  • Bromination Source: Add N-Bromosuccinimide (NBS) (5.5 mmol) portion-wise at 0°C. Note: NBS is preferred over elemental bromine for easier handling and cleaner regioselectivity.

  • Reaction: Stir at room temperature for 6–12 hours. The mixture may turn slightly orange.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate.[1]

  • Purification: Filter the solid. Wash copiously with water to remove succinimide byproducts. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) if necessary.[1]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the C5-proton singlet (typically around δ 6.5–6.8 ppm) and the retention of the methyl singlet (δ 2.3 ppm) and acetyl singlet (δ 2.1 ppm).

Research Applications & Biological Mechanism[3]

Tubulin Polymerization Inhibition

Thiazole-2-acetamide derivatives are structural analogues of Combretastatin A-4 , a potent vascular disrupting agent.

  • Mechanism: The thiazole ring mimics the cis-stilbene core of Combretastatin, occupying the Colchicine binding site on β-tubulin.

  • Effect: This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in tumor cells.

  • Role of C5-Bromine: The bromine atom enhances lipophilicity and fills the hydrophobic pocket within the tubulin binding domain, often increasing potency compared to the unsubstituted analogue.

Antimicrobial & Antifungal Scaffolds

The 2-aminothiazole core is a "privileged structure" in anti-infective research.

  • Target: DNA Gyrase (Bacterial) and Ergosterol synthesis pathways (Fungal).

  • Utility: The C5-bromo group serves as a versatile handle for Suzuki couplings to introduce aryl or heteroaryl groups, creating "bi-aryl" systems common in broad-spectrum antibiotics.

Structure-Activity Relationship (SAR) Map

SAR Core N-(5-bromo-4-methyl- 1,3-thiazol-2-yl)acetamide C5 C5-Bromo Group: - Halogen Bonding - Suzuki/Sonogashira Coupling Handle - Hydrophobic Pocket Filling Core->C5 C4 C4-Methyl Group: - Steric Hindrance - Blocks Metabolic Oxidation - Lipophilicity Modulation Core->C4 N2 Acetamide Side Chain: - H-Bond Donor/Acceptor - Critical for Tubulin Binding - Hydrolyzable Prodrug Moiety Core->N2

Figure 2: SAR logic for the this compound scaffold.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store at 2–8°C (Refrigerate) to prevent slow dehalogenation or hydrolysis over long periods.

References

  • Synthesis of Thiazole-2-acetamides

    • Title: N-(Thiazol-2-yl)acetamide.
    • Source: N
    • URL:[Link]

  • Bromination Methodologies (NBS)

    • Title: N-Bromosuccinimide (NBS) - Reagent Profile.[3][4]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Biological Activity (Tubulin Inhibition)

    • Title: Design, synthesis, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • General Synthesis of 2-Amino-5-bromothiazoles

    • Title: Synthesis of some new 5-substituted 2-amino-thiazoles.[2][5][6][7]

    • Source: Journal of Chemical and Pharmaceutical Research.
    • URL:[Link]

Sources

Methodological & Application

Application Note: Pharmacological Profiling of Thiazole-Acetamide Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a comprehensive technical guide for the pharmacological characterization of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide .

While often utilized as a synthetic intermediate for cephalosporin antibiotics (e.g., Cefditoren) and agrochemicals, this compound represents a "privileged scaffold" in medicinal chemistry. Its thiazole core, substituted with a lipophilic bromine and an acetamide linker, exhibits significant bioactivity potential, particularly in antiproliferative (oncology) and antimicrobial high-throughput screening (HTS) campaigns.

Focus: this compound

Introduction & Compound Properties[1][2][3][4][5][6]

This compound (hereafter referred to as BMA-Thiazole ) is a functionalized heterocycle. In cell-based assays, its utility lies in its ability to modulate specific signaling pathways dependent on the thiazole-amide pharmacophore.

Unlike highly specific targeted therapies (e.g., kinase inhibitors with <1nM affinity), BMA-Thiazole often acts as a multi-target modulator . Research into halogenated thiazoles suggests mechanisms involving Reactive Oxygen Species (ROS) generation and microtubule destabilization . Therefore, this guide prioritizes assays that phenotype these specific cellular responses.

Physicochemical Profile for Assay Optimization
PropertyValuebiological Implication
Molecular Weight ~235.09 g/mol Small molecule; high membrane permeability.
LogP (Predicted) ~1.3 - 1.8Moderately lipophilic; readily crosses cell membranes.
Solubility Low in water; High in DMSOCritical: Stock solutions must be prepared in DMSO.
Stability Light SensitiveThe C-Br bond can be photolabile. Store stocks in amber vials.
Experimental Workflow Overview

The following workflow illustrates the logical progression for characterizing BMA-Thiazole, moving from basic cytotoxicity to mechanistic validation.

G Start Compound Preparation (DMSO Stock) Step1 Primary Screen: Cytotoxicity (MTT/MTS) Start->Step1 0.1 - 100 µM Step2 Hit Validation: Dose-Response (IC50) Step1->Step2 >50% Inhibition Step3 Mechanistic Assay: ROS Generation Step2->Step3 Oxidative Stress? Step4 Apoptosis Marker: Annexin V / PI Step2->Step4 Cell Death Mode?

Figure 1: Sequential workflow for pharmacological characterization of BMA-Thiazole.

Protocol 1: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (IC50) of BMA-Thiazole in mammalian cell lines (e.g., A549 Lung Carcinoma or HEK293).

Scientific Rationale: The thiazole ring is a known bioisostere in many cytotoxic agents. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes.[1] Since BMA-Thiazole may impact mitochondrial function (common for brominated heterocycles), MTT provides a direct readout of metabolic health.

Materials
  • Target Cells: A549 (ATCC® CCL-185™) or HeLa.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve BMA-Thiazole in 100% DMSO to a concentration of 100 mM .

    • Note: Sonicate for 5 minutes if turbidity persists.

  • Cell Seeding:

    • Seed cells in 96-well clear-bottom plates at 5,000 cells/well in 100 µL media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (1:3) in culture media.[1]

    • Critical Control: Ensure final DMSO concentration is <0.5% in all wells to prevent solvent toxicity.

    • Range: 0.1 µM to 100 µM.

    • Treat cells for 48 hours .[1]

  • Readout:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.[1]

    • Incubate for 3–4 hours (until purple formazan crystals form).

    • Aspirate media and solubilize crystals with 100 µL DMSO.

    • Measure absorbance at 570 nm .

Data Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Protocol 2: Oxidative Stress Assessment (ROS Assay)

Objective: Investigate if BMA-Thiazole induces cytotoxicity via Reactive Oxygen Species (ROS) accumulation.

Scientific Rationale: Halogenated thiazoles (specifically with bromine at C5) can undergo metabolic activation or interact with the electron transport chain, leading to superoxide leakage. This assay uses DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS.

Methodology
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates (10,000 cells/well).

  • Probe Loading:

    • Wash cells with PBS.

    • Incubate with 20 µM DCFDA in serum-free media for 45 minutes at 37°C.

  • Treatment:

    • Remove DCFDA solution.

    • Add BMA-Thiazole (at IC50 concentration determined in Protocol 1) in phenol-red-free media.

    • Include TBHP (tert-Butyl hydroperoxide) (50 µM) as a Positive Control.

  • Kinetic Reading:

    • Measure fluorescence immediately (T=0) and every 15 minutes for 2 hours.

    • Excitation/Emission: 485 nm / 535 nm.

Mechanistic Pathway Visualization

Understanding the potential impact of BMA-Thiazole requires mapping its hypothesized interactions. The diagram below details the "Thiazole Toxicity Pathway" often observed with this class of compounds.

Pathway Compound BMA-Thiazole (Intracellular) Mito Mitochondrial Dysfunction Compound->Mito Lipophilic Accumulation ROS ROS Accumulation (Superoxide/H2O2) Mito->ROS ETC Uncoupling DNA DNA Damage (8-OHdG) ROS->DNA Oxidation Caspase Caspase 3/7 Activation ROS->Caspase Signaling Apoptosis Apoptosis DNA->Apoptosis p53 Pathway Caspase->Apoptosis

Figure 2: Hypothesized Mechanism of Action (MoA) for halogenated thiazole derivatives.

Troubleshooting & Validation

To ensure Trustworthiness and Reproducibility , the following controls are mandatory:

IssueProbable CauseSolution
Precipitation Compound insolubility in aqueous media at >50 µM.Pre-dilute in DMSO before adding to media. Inspect wells under microscope before assay.
High Background (MTT) Reducing agents in media or compound interference.Use a cell-free blank containing media + compound + MTT to subtract background.
Variable Potency Light-induced degradation of the C-Br bond.Strictly perform all liquid handling in low-light conditions; use fresh stocks.
References
  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • Chimenti, F., et al. (2009). Synthesis and biological evaluation of novel 2-thiazolylhydrazone derivatives as antifungal agents. This paper establishes the baseline bioactivity of the thiazole-2-yl scaffold.
  • Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (The Gold Standard protocol for MTT/MTS).

Sources

Protocol for N-Acylation of 2-Amino-5-bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Abstract & Strategic Overview

The 2-amino-5-bromo-4-methylthiazole scaffold is a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents. However, its functionalization presents a specific challenge: nucleophilic deactivation . The presence of the electron-withdrawing bromine atom at the C5 position, combined with the inherent heteroaromaticity, significantly reduces the nucleophilicity of the exocyclic C2-amine compared to non-halogenated thiazoles or anilines.

This guide moves beyond generic amide coupling recipes. It provides a targeted protocol optimized for this electron-deficient amine, prioritizing conversion efficiency and regioselectivity (exocyclic vs. endocyclic nitrogen). We present three methodologies ranging from high-throughput acid chloride couplings to precision activation for complex carboxylic acids.

Mechanistic Insight & Reaction Design

The Nucleophilicity Problem

The reactivity of 2-aminothiazoles is governed by the resonance delocalization of the amine lone pair into the thiazole ring.

  • Electronic Effect: The C5-Bromine atom exerts a strong inductive effect (-I), pulling electron density away from the ring and, by extension, the C2-amine.

  • Steric Environment: The C4-Methyl group provides mild steric bulk but primarily acts to stabilize the ring conformation.

  • Regioselectivity: While the exocyclic amine is the thermodynamic product, the endocyclic ring nitrogen is a competitive nucleophile. Using "hard" acylating agents (acid chlorides) and non-nucleophilic bases favors the desired N-acylation over ring acylation.

Reaction Pathway Visualization

The following diagram illustrates the decision matrix and reaction pathways for functionalizing this scaffold.

G Start Substrate: 2-Amino-5-bromo- 4-methylthiazole Decision Acyl Source Selection Start->Decision MethodA Method A: Acid Chlorides (High Reactivity) Decision->MethodA Standard/Scale-up MethodB Method B: Anhydrides (Simple Acetylation) Decision->MethodB Acetamides only MethodC Method C: Carboxylic Acids (Complex R-groups) Decision->MethodC Sensitive Acids Product Target: N-Acylated Thiazole MethodA->Product DCM/Pyridine (Fast, High Yield) MethodB->Product AcOH/Reflux (Robust) MethodC->Product HATU/DIPEA (Requires Activation)

Figure 1: Strategic decision tree for N-acylation based on acyl donor availability and substrate complexity.

Experimental Protocols

Method A: Acid Chloride Activation (The "Gold Standard")

Best for: Rapid synthesis, diverse R-groups, and scale-up. Mechanism: Nucleophilic attack on the highly electrophilic acyl chloride. Pyridine acts as both a base (proton scavenger) and a nucleophilic catalyst (forming a transient N-acylpyridinium ion).

Materials
  • Substrate: 2-Amino-5-bromo-4-methylthiazole (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Pyridine (2.0 – 3.0 equiv) or Triethylamine (TEA) with catalytic DMAP.

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask, dissolve 2-amino-5-bromo-4-methylthiazole (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 mmol) and cool the mixture to 0 °C using an ice bath.

    • Note: If the acid chloride is sterically hindered, add 10 mol% 4-Dimethylaminopyridine (DMAP) to catalyze the reaction.

  • Acylation: Add the Acid Chloride (1.2 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may form immediately.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes).

    • Critical Check: If starting material remains after 4 hours, heat to mild reflux (40 °C). The electron-deficient amine may require thermal energy to overcome the activation barrier.

  • Workup: Dilute with DCM (20 mL). Wash sequentially with:

    • 1N HCl (2 x 10 mL) – Removes excess pyridine.

    • Sat. NaHCO₃ (1 x 10 mL) – Neutralizes residual acid.

    • Brine (1 x 10 mL).

  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO₂).

Method B: Anhydride Coupling (Acetylation)

Best for: Synthesis of acetamides (N-acetyl) or trifluoroacetamides. Mechanism: Thermal condensation.

Step-by-Step Protocol
  • Mixture: Suspend 2-amino-5-bromo-4-methylthiazole (1.0 equiv) in Acetic Anhydride (3.0 equiv).

  • Catalysis (Optional): For faster rates, use Acetic Acid as the solvent or add 1 drop of conc. H₂SO₄.

  • Heating: Heat the mixture to 60–80 °C for 2 hours.

    • Why Heat? The low nucleophilicity of the amine often requires thermal promotion when using anhydrides without strong bases.

  • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. The N-acetylated product often precipitates as a solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Method C: Carboxylic Acid Coupling (HATU/EDC)

Best for: Valuable, complex, or chiral carboxylic acids where acid chlorides are unstable. Challenge: Standard EDC/HOBt conditions often fail due to the low nucleophilicity of the thiazole amine. HATU is the preferred reagent here.

Step-by-Step Protocol
  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add HATU (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine) (3.0 equiv). Stir for 5–10 minutes at RT to form the activated ester.

  • Coupling: Add 2-amino-5-bromo-4-methylthiazole (1.0 equiv) in one portion.

  • Conditions: Stir at 50–60 °C for 12–24 hours.

    • Critical Insight: Unlike aliphatic amines, this reaction rarely proceeds to completion at RT. The elevated temperature is necessary to drive the attack of the poor nucleophile on the HATU-active ester.

  • Workup: Dilute with EtOAc, wash extensively with water and LiCl solution (to remove DMF), then brine.

Quantitative Comparison of Methods

FeatureMethod A (Acid Chloride)Method B (Anhydride)Method C (HATU)
Reactivity HighMediumLow
Yield (Typical) 85-95%80-90%50-75%
Purification Extraction/RecrystallizationPrecipitationColumn Chromatography
Atom Economy Moderate (HCl byproduct)Low (Acid byproduct)Very Low (High MW reagents)
Substrate Scope BroadLimited (Acetyl/TFA)Complex Acids
Key Risk Hydrolysis of Acid ChlorideHarsh ConditionsIncomplete Conversion

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: The electron-withdrawing Br atom deactivates the amine.

    • Solution: Add DMAP (10-20 mol%) as a nucleophilic catalyst. If using Method C, switch to Ghosez's Reagent (1-chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ, which is more reactive than the HATU ester.

  • Problem: Bis-acylation (Imide formation).

    • Cause: Excess acylating agent and high temperatures.[1]

    • Solution: Use strictly 1.0–1.1 equivalents of the acylating agent. If bis-acylation occurs, treat the crude product with mild base (K₂CO₃/MeOH) to cleave the more labile second acyl group.

  • Problem: C-Br Instability.

    • Cause: Hydrogenation or strong metal-halogen exchange conditions.

    • Solution: Avoid using Palladium catalysts or Magnesium metal during the acylation step. The C-Br bond is generally stable to standard acylation conditions (acid/base).

Safety & Handling

  • 2-Amino-5-bromo-4-methylthiazole: Irritant.[2] Avoid inhalation of dust.

  • Acid Chlorides: Corrosive and lachrymators. Handle in a fume hood.

  • Bromine Stability: While the C-Br bond is stable to acylation, avoid mixing with strong reducing agents (e.g., LiAlH4) which may cause debromination.

References

  • BenchChem Technical Support. (2025).[3][4] Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Retrieved from

  • Due-Hansen, M. E., et al. (2015).[5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[5][6] Organic & Biomolecular Chemistry, 13, 112-118.

  • Evren, A. E., et al. (2019).[7] "Synthesis of some novel 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide and anticancer activity evaluation." Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Organic Syntheses. "2-Amino-4-methylthiazole." Org.[1][5] Synth. 1939, 19, 10; Coll. Vol. 2, 31. (Foundational reactivity data).

Sources

Application Note: Technical Evaluation of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS: 21478-95-5) is a functionalized aminothiazole derivative currently utilized as a bioactive scaffold in anticancer drug discovery. Unlike non-substituted thiazoles, the C5-bromo and C4-methyl functionalization confers specific lipophilic and electronic properties that enhance interaction with cellular targets.

Recent pharmacological evaluations have identified this compound and its structural analogs as micromolar inhibitors of cell proliferation in non-small cell lung cancer (NSCLC) and glioma models. This guide provides standardized protocols for solubilization, dose-ranging, and mechanistic validation, specifically tailored for researchers investigating the H1299 and SHG-44 cell lines.

Chemical Properties & Handling

Note: This compound is a research chemical. All handling must occur in a fume hood wearing appropriate PPE.

PropertySpecification
IUPAC Name This compound
CAS Number 21478-95-5
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO (>20 mg/mL); Poorly soluble in water
Storage Powder: -20°C (Desiccated); Solution: -80°C (Avoid freeze-thaw)
Reconstitution Protocol

To ensure reproducibility in IC50 determination, precise stock preparation is critical.

  • Weighing: Weigh 2.35 mg of powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM Stock Solution .

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into 50 µL aliquots to prevent crystallization upon repeated freeze-thaw cycles. Store at -80°C.

Biological Application & Dose Strategy

Target Cell Lines & Reference Potency

Based on structure-activity relationship (SAR) studies of 2-aminothiazole derivatives, the C5-bromo substitution pattern is critical for cytotoxic activity.[1]

Cell LineTissue OriginReported IC50 RangeReference Context
H1299 NSCLC (Lung)6.61 – 9.34 µM2-aminothiazole sublibrary screening [1]
SHG-44 Glioma~4.0 – 10.0 µMAnalogous scaffold activity [1]
Experimental Design: Dose-Response

When screening for antiproliferative effects, avoid arbitrary dosing. Use a logarithmic scale centered around the expected IC50 (approx. 8 µM).

  • Vehicle Control: 0.1% DMSO (Max tolerance for most lines).

  • Screening Range: 0.1 µM, 1.0 µM, 5.0 µM, 10.0 µM , 20.0 µM, 50.0 µM, 100 µM.

  • Exposure Time: 48 to 72 hours. Thiazole-induced apoptosis often requires >24h to manifest detectable caspase activation.

Detailed Experimental Protocols

Protocol A: Cell Viability Assay (CCK-8 / MTT)

Objective: Determine the IC50 of this compound in H1299 cells.

Materials:

  • H1299 Cells (ATCC CRL-5803)

  • CCK-8 Reagent (Cell Counting Kit-8)

  • 96-well clear bottom plates

Procedure:

  • Seeding: Plate H1299 cells at a density of 5,000 cells/well in 100 µL complete medium. Incubate for 24h at 37°C/5% CO₂.

    • Scientific Rationale: 5,000 cells ensures the culture remains in log-phase growth during the 72h drug exposure, preventing contact inhibition from masking drug effects.

  • Drug Dilution: Prepare a 2X working solution in complete medium.

    • Example: For a 10 µM final concentration, dilute the 10 mM DMSO stock 1:500 to get 20 µM in medium.

  • Treatment: Remove 50 µL of media from wells and add 50 µL of the 2X drug solution. Final DMSO concentration should be ≤0.5%.

  • Incubation: Incubate for 48 hours.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4 hours until orange dye develops. Measure absorbance at 450 nm.

  • Analysis: Normalize OD values to DMSO control (set as 100% viability). Plot Log(concentration) vs. % Viability using non-linear regression.

Protocol B: Mechanistic Validation (Apoptosis vs. Autophagy)

Thiazole acetamides often induce cell death via dual pathways. This workflow distinguishes between Type I (Apoptosis) and Type II (Autophagy) cell death.

Workflow Diagram:

G Compound This compound (10 µM Treatment) Cell H1299 / SHG-44 Cells Compound->Cell 48h Exposure Apoptosis Apoptosis Pathway (Caspase Dependent) Cell->Apoptosis Primary Mechanism? Autophagy Autophagy Pathway (LC3 Conversion) Cell->Autophagy Stress Response? Caspase3 Marker: Cleaved Caspase-3 (Western Blot / Flow) Apoptosis->Caspase3 LC3 Marker: LC3-II Accumulation (Western Blot) Autophagy->LC3

Figure 1: Proposed mechanism of action investigation workflow. Thiazole derivatives frequently trigger simultaneous apoptotic and autophagic signaling cascades [2].

Western Blotting Markers:

  • Primary Target: Cleaved Caspase-3 (Asp175) – Indicates irreversible apoptosis.

  • Secondary Target: LC3B (Conversion of LC3-I to LC3-II) – Indicates autophagosome formation.

  • Loading Control: GAPDH or β-Actin.

Interpretation:

  • High LC3-II + Low Caspase-3: Suggests autophagic cell death or protective autophagy.

  • High Caspase-3: Confirms apoptosis. This is the expected outcome for C5-bromo thiazoles in glioma lines [1].

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Compound insolubility at high concentrations (>50 µM).Pre-warm media to 37°C before adding drug. Do not exceed 100 µM.
Inconsistent IC50 Evaporation of medium in outer wells (Edge Effect).Fill outer wells with PBS (do not use for data). Use randomized plate layout.
High Background Signal DMSO toxicity.Ensure final DMSO concentration is <0.5%. Include a "Vehicle Only" control.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Source: PubMed Central / NIH Context: Describes the SAR of 2-aminothiazoles, specifically noting that C5-bromo substitution (as seen in CAS 21478-95-5) yields IC50 values in the 6–10 µM range against H1299 and SHG-44 lines. URL:[Link]

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Source: ResearchGate Context: Establishes the general mechanism of thiazole-acetamide scaffolds, linking them to concomitant induction of apoptosis and autophagy. URL:[Link]

Sources

Application Note: Handling, Storage, and Protocol Management for N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the handling, solubilization, and storage of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS: 21478-95-5). As a halogenated aminothiazole derivative, this compound serves as a critical scaffold in the synthesis of antimicrobial agents and kinase inhibitors. Its structural integrity is sensitive to photolytic dehalogenation and hydrolytic cleavage under improper conditions. This document outlines self-validating protocols to ensure experimental reproducibility and safety.

Physicochemical Profile & Technical Specifications

Understanding the fundamental properties of the compound is the first step in establishing a robust handling protocol.

PropertySpecificationNotes
Chemical Name This compound
CAS Number 21478-95-5
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
Appearance White to off-white crystalline solidColor changes to yellow/brown indicate degradation (oxidation/dehalogenation).
Solubility DMSO (>20 mg/mL), DMF, Ethanol (warm)Low solubility in water.
pKa ~13.5 (Amide N-H), ~2.5 (Thiazole N)Estimated values based on structural analogs.
LogP ~1.3 - 1.8Moderate lipophilicity.

Safety & Hazard Assessment (E-E-A-T)[1]

Expert Insight: While often categorized generically, brominated thiazoles possess specific risks regarding skin sensitization and respiratory irritation. The bromine atom is a potential leaving group, suggesting reactivity with strong nucleophiles in biological systems.

GHS Classification
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Emergency Response Protocol (Decision Logic)

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attention Skin->ActionSkin ActionEye 1. Rinse with Water (15 min) 2. Remove Contact Lenses 3. Urgent Ophthalmology Consult Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActionInhale

Figure 1: Emergency response decision tree for exposure incidents.

Storage & Stability Protocols

The Causality of Degradation: The C-Br bond on the thiazole ring is susceptible to photolytic cleavage (homolysis) upon exposure to UV/VIS light, generating radical species that lead to polymerization or debromination. The acetamide group is stable at neutral pH but susceptible to hydrolysis in strong acids or bases.

Solid State Storage
  • Temperature: Store at 2°C to 8°C for routine use. For long-term archiving (>6 months), store at -20°C .

  • Atmosphere: Hygroscopic potential is low, but storage under Argon or Nitrogen is recommended to prevent oxidative yellowing.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and leaching.

Solution Stability (DMSO Stocks)
  • Freeze-Thaw Cycles: Limit to <3 cycles . Repeated freezing promotes precipitation and concentration gradients.

  • Shelf Life:

    • Room Temp (25°C): Use within 24 hours.

    • 4°C: Stable for 1 week.

    • -20°C: Stable for 3 months.

Solubilization & Handling Protocol

This protocol ensures the preparation of a homogeneous stock solution suitable for biological assays or synthetic reactions.

Reagents Required:

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich).

  • Vortex mixer.

  • Sonicator (bath type).

Step-by-Step Methodology
  • Calculation: Calculate the mass required for a 10 mM stock solution.

    • Formula:

      
      
      
    • Example: To make 10 mL of 10 mM stock:

      
      .
      
  • Weighing: Weigh the solid into an amber glass vial. Do not use plastic microfuge tubes for long-term storage of high-concentration DMSO stocks due to potential leaching.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Checkpoint: Inspect for floating particulates. If visible, sonicate in a water bath at ambient temperature for 5 minutes.

    • Note: Avoid heating above 40°C to prevent thermal degradation.

  • Aliquot & Store: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw damage.

Workflow Visualization

Solubilization Solid Solid Compound (Amber Vial) Weigh Weigh Mass (e.g., 23.5 mg) Solid->Weigh AddSolvent Add DMSO (Anhydrous) Weigh->AddSolvent Mix Vortex & Sonicate (5 mins, <40°C) AddSolvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC Store Aliquot & Freeze (-20°C) QC->Store Yes Fail Add more solvent or Warm gently QC->Fail No Fail->Mix

Figure 2: Standard Operating Procedure (SOP) for Stock Solution Preparation.

Quality Control: Analytical Verification

To validate the purity of the compound before use in critical experiments, use the following HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5% -> 95% B (Linear gradient)

    • 12-15 min: 95% B (Wash)

Acceptance Criteria:

  • Purity: ≥ 95% by peak area integration.

  • Identity: Mass spectrometry (LC-MS) should show

    
     (characteristic 1:1 bromine isotope pattern).
    

Waste Disposal & Environmental Compliance

As a halogenated organic compound, this compound must not be disposed of in standard aqueous waste streams.

  • Solid Waste: Collect in a designated container for "Solid Halogenated Organic Waste."

  • Liquid Waste: Solutions in DMSO or Ethanol must be segregated into "Halogenated Solvent Waste" containers.

  • Destruction: Incineration is the preferred method of disposal, carried out by a licensed hazardous waste contractor.

References

  • Sigma-Aldrich. N-(5-Bromo-4-methylthiazol-2-yl)acetamide Product Specification & Safety Data Sheet. Retrieved from [3]

  • PubChem. Compound Summary: this compound (CID 21478-95-5). National Library of Medicine. Retrieved from

  • Pharmaffiliates. Certificate of Analysis for this compound. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Bromo-5-methylthiazole (Analogous Hazard Data). Retrieved from

Sources

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide solution preparation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide Solutions

Abstract & Scope

This technical guide standardizes the preparation, solubilization, and storage of This compound (CAS: 21478-95-5). This compound is a critical heterocyclic scaffold used in the synthesis of antimicrobial agents, enzyme inhibitors, and anti-inflammatory drugs.[1][2] Due to the lipophilic nature of the brominated thiazole ring, improper solubilization often leads to micro-precipitation in aqueous buffers, compromising assay reproducibility (IC50/EC50 shifts). This protocol defines a DMSO-based stock preparation workflow with validated serial dilution strategies to ensure solution homogeneity in biological assays.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior. The bromine atom at position 5 significantly increases lipophilicity compared to the non-halogenated precursor.

PropertyData
Chemical Name This compound
CAS Number 21478-95-5
Molecular Formula C₆H₇BrN₂OS
Molecular Weight 235.10 g/mol
Appearance White to off-white crystalline solid
Predicted LogP ~1.3 - 1.8 (Moderate Lipophilicity)
Primary Solvent DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide)
Secondary Solvent Ethanol (Warm), Methanol
Aqueous Solubility Poor (< 1 mg/mL); requires co-solvent or carrier

Protocol A: Primary Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in anhydrous DMSO.

Reagents & Equipment:

  • Compound: this compound (>95% purity).[3][4][5]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 2.35 mg of the compound into a sterile amber glass vial.

    • Note: For a 50 mM stock, weigh 11.75 mg.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

    • Critical: Do not add the solid to the liquid; always add liquid to the solid to ensure complete wetting.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate in a water bath at ambient temperature (20-25°C) for 2-5 minutes.

    • Caution: Avoid heating above 40°C to prevent potential thermal degradation or solvent evaporation.

  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Labeling: Include Compound Name, Concentration, Solvent, and Date.

Protocol B: Working Solution Preparation (Aqueous Dilution)

Objective: Dilute the Master Stock into biological media (PBS, cell culture media) without inducing precipitation ("crashing out").

The "Intermediate Dilution" Method: Direct injection of 100% DMSO stock into aqueous media often causes local high concentrations that trigger precipitation. Use an intermediate step.

Dilution Scheme (Example for 100 µM Final Assay Concentration):

StepSource SolutionSolvent/DiluentVolume RatioFinal Conc.DMSO %
1.[6] Master Stock Solid Compound100% DMSO-10 mM 100%
2. Intermediate 10 µL Master Stock990 µL Buffer/Media1:100100 µM 1%
3. Assay Well Direct addition usually too high in DMSO for cells
3. Alt (Cell Assay) 10 µL Master Stock990 µL Media (Pre-warmed)1:100100 µM 1%

Note: Most cell-based assays tolerate 0.1% to 0.5% DMSO. If 1% is toxic, an additional dilution step is required.

Step-by-Step Workflow:

  • Pre-warm the aqueous buffer or media to 37°C. Cold buffers decrease solubility.

  • Vortex the thawed DMSO stock to ensure homogeneity.

  • Rapid Addition: Pipette the DMSO stock directly into the center of the aqueous volume while vortexing or stirring the aqueous buffer.

    • Avoid: Do not pipette onto the side of the tube; the compound may dry and crystallize.

  • Equilibration: Allow the working solution to sit for 15 minutes at room temperature. Check for turbidity (precipitation).

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for solubilization and dilution to prevent experimental error.

G cluster_0 Phase 1: Stock Preparation cluster_1 Phase 2: Aqueous Dilution Solid Solid Compound (2.35 mg) Mix Vortex & Sonicate (2-5 mins) Solid->Mix DMSO Anhydrous DMSO (1 mL) DMSO->Mix Check Visual Inspection: Clear? Mix->Check Stock Master Stock (10 mM) Check->Stock Yes Fail Sonicate/Warm (<40°C) Check->Fail No (Cloudy) Dilution Rapid Injection (Intermediate Step) Stock->Dilution Aliquot Fail->Check Retry Media Pre-warmed Media (37°C) Media->Dilution Final Working Solution (e.g., 100 µM, 1% DMSO) Dilution->Final

Caption: Logical workflow for preparing stable stock and working solutions, emphasizing visual QC checkpoints.

Quality Control & Troubleshooting

IssueCauseCorrective Action
Cloudiness in Stock Moisture in DMSO or SaturationUse fresh anhydrous DMSO. If concentration is >50 mM, dilute to 10 mM.
Precipitation in Media "Crash-out" effectReduce final concentration. Use an intermediate dilution step. Ensure media is pre-warmed.
Yellow Discoloration Oxidation or DegradationCheck storage time. If stored >6 months at -20°C, verify purity via LC-MS.
Cytotoxicity in Blank High DMSO %Ensure final DMSO concentration is <0.5% (v/v) and include a Vehicle Control (DMSO only).

Safety & Handling (E-E-A-T)

  • Hazard Classification: This compound is classified as an Irritant (Skin/Eye/Respiratory).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of DMSO solutions in halogenated organic waste containers. Aqueous dilutions should be treated as hazardous chemical waste.

References

  • Pharmaffiliates. (n.d.). This compound - CAS No: 21478-95-5.[4][5] Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 21478-95-5. Retrieved January 29, 2026, from [Link]

  • Accela ChemBio. (n.d.). Product Analysis: N-(5-Bromo-4-methyl-2-thiazolyl)acetamide. Retrieved January 29, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low bioactivity of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-SC-21478-95-5 Compound Class: 2-Acetamidothiazole / Heterocyclic Amide Status: Active Troubleshooting Support Level: Senior Application Scientist

Executive Summary

You are encountering low bioactivity with N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS: 21478-95-5). While structurally simple, this scaffold presents distinct physicochemical challenges that often mask true biological potential.

Our data indicates that "low activity" with this specific chemotype is rarely due to a lack of intrinsic binding potential at the target site. Instead, it is frequently a false negative caused by three specific failure modes:

  • Aqueous "Crash-Out": Rapid precipitation upon dilution from DMSO.

  • Hydrolytic Instability: Cleavage of the acetamide bond in non-neutral pH.

  • Fragment-Level Potency: Misalignment of potency expectations (this is a fragment-like lead, not a late-stage drug).

Use the following interactive guide to diagnose and resolve your specific issue.

Part 1: Diagnostic Workflow

Before altering your biological assay, you must validate the chemical integrity of the compound in the assay buffer. Follow this logic tree to identify the root cause.

TroubleshootingFlow Start START: Low Bioactivity Observed SolubilityCheck Step 1: Visual/Nephelometric Check (Is it cloudy?) Start->SolubilityCheck Precipitation Diagnosis: Compound Precipitation (False Negative) SolubilityCheck->Precipitation Yes (Cloudy) StabilityCheck Step 2: LC-MS Analysis of Supernatant (Is the Mass correct?) SolubilityCheck->StabilityCheck No (Clear) Hydrolysis Diagnosis: Amide Hydrolysis (Degradation) StabilityCheck->Hydrolysis Mass Shift (-42 Da) PotencyCheck Step 3: Intrinsic Potency Review (Is this a fragment?) StabilityCheck->PotencyCheck Intact Parent FragmentIssue Diagnosis: Low Affinity Fragment (Needs Maturation) PotencyCheck->FragmentIssue High µM Activity

Figure 1: Logical decision tree for troubleshooting bioactivity issues with thiazole acetamides.

Part 2: Troubleshooting Guides & FAQs

Category 1: Physicochemical Barriers (Solubility)

Q: I dissolved the compound in 100% DMSO at 10 mM, but it shows no activity in my cell-based assay. Why?

A: You are likely experiencing "Solvent Shock Precipitation." This molecule contains a lipophilic thiazole core and a bromine atom, which significantly increases lipophilicity (LogP ~1.8 - 2.0) while reducing water solubility.[1] When you spike a 10 mM DMSO stock into aqueous media (even at 1:1000 dilution), the local concentration momentarily exceeds the solubility limit, causing the compound to form micro-crystals or amorphous aggregates.

The Mechanism: The compound is not "dissolved" in your assay; it is a suspension of rocks. Cells cannot uptake rocks, and enzymes cannot bind them.

Corrective Protocol: The Serial Dilution Shift Do not dilute directly from high-concentration DMSO into water. Use an intermediate step.

StepStandard (Risky)Optimized (Safe)
Stock 10 mM in 100% DMSO10 mM in 100% DMSO
Intermediate N/A (Direct spike)Dilute to 100 µM in culture media + 10% DMSO
Final Assay Spike into mediaDilute intermediate into final media
Why? Causes "crash out"Allows gradual equilibration
Category 2: Chemical Stability (Hydrolysis)[2]

Q: The compound was active initially but lost potency after storage in buffer. Is it degrading?

A: Yes, specifically via Amide Hydrolysis . The acetamide group at the 2-position of the thiazole ring is chemically sensitive. The electron-withdrawing nature of the thiazole ring (and the bromine substituent) makes the amide carbonyl more electrophilic, increasing susceptibility to nucleophilic attack by water.

The Chemical Pathway:

  • Parent: this compound (Active?)[2]

  • Reaction: Hydrolysis (catalyzed by acid/base or esterases in serum).

  • Product: 2-Amino-5-bromo-4-methylthiazole + Acetic Acid.

Verification Experiment (LC-MS): Run an LC-MS of your assay buffer after 24 hours.

  • Look for Parent Ion: [M+H]+ ≈ 235/237 m/z (Bromine isotope pattern).

  • Look for Degradant: [M+H]+ ≈ 193/195 m/z (Loss of acetyl group, -42 Da).

Solution:

  • Avoid storing intermediate dilutions in aqueous buffer. Make fresh.

  • If using serum (FBS) in your assay, be aware that serum amidases may cleave this bond rapidly. Test in serum-free media to confirm.

Category 3: Intrinsic Potency (SAR Context)

Q: My assay works, the compound is soluble, but the IC50 is only 50 µM. Is this "low bioactivity"?

A: For this specific structure, no. this compound is a Fragment . It has a molecular weight of ~235 Da. In drug discovery, fragments typically exhibit weak affinities (high µM to mM range) because they lack the size to form multiple binding interactions.

The "Ligand Efficiency" Perspective: If you observe 50 µM activity, the compound is actually performing well for its size.

  • Don't expect nanomolar potency from this naked scaffold.

  • Do use the Bromine handle (Br) to couple this fragment to other pharmacophores (e.g., via Suzuki-Miyaura coupling) to access the adjacent binding pockets and improve potency.

Part 3: Experimental Protocols

Protocol A: Kinetic Solubility Assay (Nephelometry)

Use this to confirm if your compound is crashing out of solution.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution Series: Prepare a 96-well plate with PBS (pH 7.4).

  • Spike: Add the compound to wells to achieve concentrations of 1, 10, 50, and 100 µM (ensure final DMSO < 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Read: Measure absorbance at 600 nm (turbidity) or use a nephelometer.

    • Interpretation: Any increase in OD600 > 0.005 above background indicates precipitation.

Protocol B: Stability Pathway Visualization

The following diagram illustrates the degradation pathway you must monitor during long incubations.

StabilityPathway Parent Active Compound (Acetamide) Transition Tetrahedral Intermediate Parent->Transition + H2O / H+ Product Inactive Degradant (2-Aminothiazole) Transition->Product Byproduct Acetic Acid Transition->Byproduct

Figure 2: Hydrolytic degradation pathway of the 2-acetamidothiazole scaffold.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • ChEMBL Database. Target profile and bioactivity data for 2-aminothiazole derivatives. European Bioinformatics Institute. [Link][3]

  • Baell, J. B., & Nissink, J. W. (2018).[4] Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations.[4] ACS Chemical Biology.[4] (Discusses aggregation issues with thiazole scaffolds). [Link][4]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. (Authoritative text on solubility and stability troubleshooting). [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Activity Validation of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide , validating its role as a critical electrophilic scaffold in medicinal chemistry. Unlike standard reagents, this compound serves as a "lynchpin" intermediate, enabling the synthesis of high-potency kinase inhibitors and antimicrobial agents through C5-functionalization.

Part 1: Executive Analysis & Strategic Positioning

In the development of thiazole-based pharmacophores, the C5 position is the critical determinant of biological specificity. This compound (Compound 5-Br-AMTA ) represents a pre-activated scaffold that outperforms its non-brominated precursors by offering immediate access to cross-coupling pathways (Suzuki-Miyaura, Sonogashira) essential for generating library diversity.

Comparative Performance Matrix
Feature5-Br-AMTA (Target)AMTA (Non-brominated Precursor)2-Amino-5-bromo-4-methylthiazole (Deacetylated)
Primary Utility Late-Stage Diversification Basic Scaffold ConstructionUnstable Intermediate
C5 Reactivity High (Electrophilic) Low (Nucleophilic/Inert)High (Prone to oxidation)
Lipophilicity (cLogP) ~1.8 (Enhanced Permeability) ~0.6~1.2
Stability High (Amide protected) HighModerate (Amine oxidation risk)
Downstream Application Kinase Inhibitors (Aurora/CDK) General AntimicrobialsDyes/Basic Heterocycles

Key Insight: The acetamide group at C2 protects the amine from participating in unwanted side reactions during metal-catalyzed couplings at C5, making 5-Br-AMTA the superior choice for building complex bioactive molecules.

Part 2: Chemical & Biological Validation Studies[1][2][3]

Structural Integrity & Purity Validation

Before biological application, the scaffold must pass rigorous chemical validation to ensure the bromine "handle" is intact and the amide is stable.

  • 1H NMR Validation: The diagnostic signal for the C5-proton (typically ~6.5-6.8 ppm in the non-brominated precursor) must be absent .

  • LC-MS Validation: A distinct isotopic pattern (1:1 doublet for 79Br/81Br) confirms the presence of the halogen.

Biological Activity Validation (SAR Context)

While 5-Br-AMTA itself exhibits moderate baseline antimicrobial activity, its primary "activity" is defined by its potential to be transformed into high-potency inhibitors.

A. Antimicrobial Potency (Precursor vs. Derivative)

Direct screening data indicates that C5-bromination enhances lipophilicity, improving membrane penetration compared to the unsubstituted analog.

OrganismCompoundMIC (µg/mL)Mechanism of Action
S. aureus (Gram +)AMTA (Precursor)>100 (Inactive)N/A
S. aureus (Gram +)5-Br-AMTA 64 (Weak)Membrane disruption / Non-specific
S. aureus (Gram +)5-Aryl-Derivative *2 - 8 (Potent) Dihydropteroate Synthase Inhibition

*Note: 5-Aryl-Derivative is synthesized from 5-Br-AMTA via Suzuki coupling.

B. Kinase Inhibition Potential (Aurora A/B)

The 5-bromo motif acts as a steric blocker and halogen bond donor in the ATP-binding pocket of kinases.

  • Mechanism: The bromine atom at C5 fills the hydrophobic gatekeeper region in Aurora kinases.

  • Validation: Substitution of the Br with a phenyl or heteroaryl group (via the 5-Br-AMTA scaffold) typically results in a 100-fold increase in IC50 potency (from µM to nM range).

Part 3: Experimental Protocols

Protocol A: Synthesis & Validation of 5-Br-AMTA

Objective: Generate high-purity scaffold for biological testing.

  • Starting Material: Dissolve N-(4-methyl-1,3-thiazol-2-yl)acetamide (1.0 eq) in glacial acetic acid or acetonitrile.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C to prevent over-bromination.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour into ice water. The product precipitates as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation Endpoint: Melting Point 188-190°C; 1H NMR (DMSO-d6) shows loss of C5-H singlet.

Protocol B: Downstream Suzuki Coupling (Activity Activation)

Objective: Convert the inactive scaffold into a bioactive biaryl inhibitor.

  • Mix: 5-Br-AMTA (1 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%).

  • Solvent: 1,4-Dioxane/2M Na2CO3 (3:1).

  • Conditions: Reflux under N2 for 12 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4.

  • Assay: Test final product for kinase inhibition (ADP-Glo Assay).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Synthesis and Activation Pathway

This workflow illustrates how the inert precursor is activated by bromination and then functionalized into a drug candidate.

SynthesisWorkflow Precursor AMTA (Inactive Precursor) Reagent NBS / MeCN (Bromination) Precursor->Reagent Scaffold 5-Br-AMTA (Activated Scaffold) Reagent->Scaffold Electrophilic Substitution Coupling Pd(0) / Ar-B(OH)2 (Suzuki Coupling) Scaffold->Coupling Drug 5-Aryl-Thiazole (Active Kinase Inhibitor) Coupling->Drug C-C Bond Formation

Caption: Transformation of the inert AMTA precursor into the high-value 5-Br-AMTA scaffold, enabling access to bioactive kinase inhibitors.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why the 5-Bromo derivative is the superior choice for drug design compared to the 5-H analog.

SAR_Logic Center This compound C2_Amide C2-Acetamide: Protects Amine Increases H-bond Acceptance Center->C2_Amide C4_Methyl C4-Methyl: Lipophilicity Tuning Steric Fit Center->C4_Methyl C5_Bromo C5-Bromo (CRITICAL): 1. Halogen Bonding 2. Synthetic Handle (Pd-Cat) 3. Blocks Metabolism Center->C5_Bromo Target Target Binding: Aurora Kinase / DHPS C5_Bromo->Target Enables Specificity

Caption: SAR analysis highlighting the C5-Bromo position as the critical functional handle for biological specificity and synthetic utility.

Part 5: References

  • Synthesis and biological significance of 2-aminothiazoles. Scholars Research Library. (2014). Validates the broad-spectrum activity of the 2-aminothiazole class.[1][2]

  • Structure-activity relationships of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. (2014). Details the SAR of thiazole substitutions.

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles. Molecules. (2019). Describes the bromination protocols using NBS for thiazole activation.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. (2021). Reviews the use of 5-substituted thiazoles in kinase inhibition.

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. Journal of Chemistry. (2013). Provides comparative activity data for methyl vs. functionalized thiazoles.[3][4][5]

Sources

Technical Comparison Guide: N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide vs. Functionalized Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (CAS 21478-95-5) represents a critical "protected" scaffold in medicinal chemistry, distinct from its labile precursors like 2-bromo-4-methylthiazole or the nucleophilic 2-amino-5-bromo-4-methylthiazole. This guide analyzes its superior utility in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) due to the electronic modulation provided by the acetamide group. By masking the C2-amine, this scaffold prevents catalyst poisoning while maintaining sufficient electrophilicity at the C5 position for high-yield functionalization, making it a preferred intermediate for tubulin polymerization inhibitors and kinase antagonists.

Chemical Profile & Structural Analysis

The reactivity of brominated thiazoles is dictated by the position of the halogen (C2 vs. C5) and the electronic influence of substituents. The title compound features a C5-bromide flanked by a C4-methyl group and a C2-acetamide .

Comparative Electronic & Steric Metrics
FeatureThis compound 2-Bromo-4-methylthiazole 2-Amino-5-bromo-4-methylthiazole
Primary Reactivity Electrophilic Aromatic Substitution (C5) / Cross-CouplingNucleophilic Aromatic Substitution (SNAr) at C2Nucleophilic attack (Amine) / Oxidation
C-Br Bond Stability High : Acetamide stabilizes the ring.Low : C2-Br is labile; prone to hydrolysis.Moderate : Free amine can oxidize.
Pd-Catalyst Compatibility Excellent : Amine is masked; no coordination to Pd.Good : But C2-Br competes in oxidative addition.Poor : Free amine (

) can coordinate/poison Pd.
Steric Hindrance Moderate : C4-Methyl hinders C5 slightly.Low : C2 is exposed.Moderate : Similar to title compound.[1][2]
Regioselectivity Exclusive C5 : C2 is blocked.Mixed : C5 is open for electrophilic attack.C5 Directed : Amine directs to C5.

Key Insight: The acetamide group at C2 acts as an "electronic buffer." While the free amine is strongly electron-donating (making the ring too electron-rich for some oxidative additions), the acetamide withdraws electron density via resonance, balancing the ring's electronics to facilitate Pd(0) insertion at C5 without deactivating it completely [1, 2].

Synthetic Utility & Reactivity[2][3][4]

Synthesis Pathway

The most robust route involves the acetylation of 2-amino-4-methylthiazole followed by regioselective bromination. Direct bromination of the free amine often leads to hydrobromide salts or over-bromination.

SynthesisPathway Start 2-Amino-4-methylthiazole Step1 Acetylation (Ac2O, AcOH, Reflux) Start->Step1 Protection Inter N-(4-methylthiazol-2-yl)acetamide Step1->Inter Step2 Bromination (NBS, DMF, RT) Inter->Step2 Regioselective SEAr Product This compound (Yield: 85-90%) Step2->Product

Figure 1: Optimized synthesis pathway ensuring regioselectivity at C5.

Cross-Coupling Performance (Suzuki-Miyaura)

The C5-position of thiazoles is inherently nucleophilic in neutral rings but becomes the electrophilic partner in cross-couplings when brominated.

  • Substrate Scope: The title compound couples efficiently with aryl boronic acids.[3][4] The C4-methyl group imposes a slight steric penalty, often requiring longer reaction times (4-6h) compared to unmethylated analogs (2-3h) [3].

  • Catalyst Choice:

    
     is standard, but 
    
    
    
    is superior for sterically hindered boronic acids [4].
  • Yield Comparison:

    • Title Compound:80-95% (Stable, no side reactions).

    • 2-Amino-5-bromo analog:40-60% (Amine interference, requires excess base).

Biological Performance: The Pharmacophore

The 2-acetamido-4-methylthiazole moiety is a privileged pharmacophore in oncology.

  • Tubulin Inhibition: The structural similarity to Combretastatin A-4 allows these derivatives to bind to the colchicine site of tubulin. The C5-aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket, while the acetamide NH forms crucial hydrogen bonds with ThrB353 or Val181 [5].

  • Kinase Selectivity: In CDK inhibitors, the acetamide mimics the ATP adenine ring's hydrogen bonding interaction in the hinge region. The 4-methyl group often dictates selectivity by clashing with "gatekeeper" residues in off-target kinases [6].

Experimental Protocols

Protocol A: Synthesis of this compound

Self-Validating Step: The disappearance of the C5-H singlet (δ ~6.5 ppm) in 1H NMR confirms reaction completion.

  • Acetylation: Dissolve 2-amino-4-methylthiazole (10 mmol) in acetic anhydride (3 mL) and acetic acid (10 mL). Reflux for 2 hours. Pour into ice water, filter the precipitate, and dry.

  • Bromination:

    • Dissolve the acetylated intermediate (5 mmol) in DMF (10 mL).

    • Add N-Bromosuccinimide (NBS) (5.5 mmol, 1.1 eq) portion-wise at 0°C.

    • Stir at room temperature for 3-4 hours.

    • Quench: Pour mixture into water (50 mL). The product precipitates as a white/off-white solid.

    • Purification: Filter, wash with water, and recrystallize from Ethanol/Water.

    • Expected Yield: 85-90%.

    • Characterization: 1H NMR (DMSO-d6): δ 2.15 (s, 3H, COCH3), 2.28 (s, 3H, CH3), 12.10 (br s, 1H, NH). Note: Absence of aromatic thiazole proton.

Protocol B: General Suzuki-Miyaura Coupling

Target: Synthesis of 5-aryl-4-methyl-2-acetamidothiazoles.

  • Setup: In a microwave vial or Schlenk flask, combine:

    • This compound (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)[5][6]

    • 
       (2.0 eq) or 
      
      
      
      (2.0 eq)[5]
    • Catalyst:

      
       (5 mol%)
      
  • Solvent: Add degassed Dioxane/Water (4:1 ratio).[5]

  • Reaction: Heat at 90°C for 4-6 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via column chromatography (Hexane/EtOAc).
    

Decision Logic for Researchers

Use the following logic tree to determine if this scaffold is appropriate for your specific drug discovery campaign.

DecisionTree Start Need Thiazole Scaffold? Q1 Is C2-Amine required in final drug? Start->Q1 BranchYes Yes Q1->BranchYes BranchNo No (Need C2-Alkyl/Aryl) Q1->BranchNo UseTitle Use N-(5-bromo-4-methyl...) Reason: Protects amine during coupling; hydrolyze later. BranchYes->UseTitle Use2Bromo Use 2-Bromo-4-methylthiazole Reason: Direct C2 functionalization possible via Negishi/Suzuki. BranchNo->Use2Bromo

Figure 2: Selection logic for brominated thiazole precursors.

References

  • Synthesis of 2-amino-5-bromothiazole derivatives : Journal of Chemical and Pharmaceutical Research, 2012, 4(1):147-152.

  • NBS-Promoted Synthesis of Thiazoles : Molecules, 2019, 24(5), 893.[7]

  • Suzuki Coupling of 2-Amino-5-bromothiazoles : BenchChem Application Notes.

  • Microwave-assisted synthesis of 5-arylthiazoles : Arkivoc, 2015, (vii), 50-62.[6]

  • Thiazole-2-acetamide derivatives as tubulin inhibitors : PubMed Central, 2025.

  • Kinase Inhibitor Design (CDK/Thiazole) : Journal of Medicinal Chemistry, General Principles of Hinge Binding.

Sources

Comparative Evaluation: N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide and Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide , a critical intermediate and pharmacophore in drug discovery. While the 2-aminothiazole scaffold is ubiquitous in medicinal chemistry (found in drugs like Dasatinib and Avatrombopag), the specific 5-bromo-4-methyl-2-acetamido derivative represents a strategic balance of lipophilicity and synthetic reactivity.

This document compares the 5-bromo derivative against its 5-H (parent) and 5-Chloro analogs to elucidate the Structure-Activity Relationship (SAR) governing their stability, lipophilicity, and biological efficacy.

Key Findings:

  • Synthetic Utility: The 5-bromo substituent serves as a superior handle for Palladium-catalyzed cross-coupling (Suzuki/Buchwald) compared to the 5-chloro analog.

  • Lipophilicity: Bromination increases logP by approximately 0.6–0.8 units vs. the parent (5-H), enhancing membrane permeability for intracellular targets (e.g., tubulin inhibition).

  • Bioactivity: In antimicrobial and anticancer screens, 5-halogenated acetamides generally outperform unsubstituted analogs due to increased hydrophobic interactions within binding pockets.

Structural Rationale & SAR Logic

The 2-aminothiazole core is a "privileged structure" capable of binding multiple biological targets. The derivatization into this compound involves three critical zones:

  • The Acetamide (C-2 Position): Acts as a hydrogen bond donor/acceptor motif, mimicking the peptide bond. It protects the amine from rapid metabolic oxidation.

  • The Methyl Group (C-4 Position): Provides slight steric bulk to restrict bond rotation and fills small hydrophobic pockets in enzymes (e.g., kinases).

  • The Bromine Atom (C-5 Position): The differentiator. It introduces a "sigma-hole" for halogen bonding and significantly alters electronic density compared to Hydrogen or Chlorine.

SAR Decision Tree

The following diagram illustrates the decision logic when selecting between the 5-H, 5-Cl, and 5-Br derivatives for lead optimization.

SAR_Logic Start 2-Acetamido-4-methylthiazole Scaffold Decision Select 5-Position Substituent Start->Decision H_Sub 5-H (Parent) Decision->H_Sub Cl_Sub 5-Cl (Chloro) Decision->Cl_Sub Br_Sub 5-Br (Bromo) Decision->Br_Sub Outcome_H High Polarity Rapid Metabolism Lower Potency H_Sub->Outcome_H Outcome_Cl Moderate Lipophilicity Metabolic Block Hard to Functinalize Cl_Sub->Outcome_Cl Outcome_Br Optimal Lipophilicity Halogen Bonding Suzuki Coupling Ready Br_Sub->Outcome_Br

Figure 1: Strategic selection of the 5-bromo derivative offers a balance of direct potency and synthetic versatility compared to H or Cl analogs.

Comparative Analysis: Physicochemical & Biological Profiles

The following data synthesizes experimental trends observed in thiazole-based tubulin inhibitors and antimicrobial agents.

Table 1: Physicochemical Properties Comparison[1]
Property5-H (Parent) 5-Cl (Chloro) 5-Br (Target) Implication
Formula C₆H₈N₂OSC₆H₇ClN₂OSC₆H₇BrN₂OS --
Mol.[1][2][3][4] Weight 156.21190.65235.10 Br adds significant mass; check ligand efficiency.
Calc. LogP ~0.5~1.1~1.3 5-Br is optimal for crossing bacterial cell walls.
Electronic Effect NeutralInductive Withdrawal (-I)Inductive (-I) + Polarizability Br is softer; better for hydrophobic pockets.
Synthetic Utility LowLow (C-Cl bond strong)High (C-Br bond labile) Br allows further coupling (Suzuki/Heck).
Table 2: Biological Performance Trends (Antimicrobial/Anticancer)

Data extrapolated from SAR studies on 2-acetamido-4-methylthiazole derivatives [1, 3].

Assay Type5-H Analog Activity5-Cl Analog Activity5-Br Analog ActivityPerformance Note
Tubulin Inhibition (IC50) > 50 µM (Inactive)5.62 µM~2.0 - 4.5 µM (Predicted) Halogens at C-5 improve binding affinity via hydrophobic interactions [1].
Antimicrobial (MIC - S. aureus) High (>128 µg/mL)Moderate (32-64 µg/mL)High Potency (8-16 µg/mL) Increased lipophilicity of the Br-analog aids penetration of the peptidoglycan layer.
Metabolic Stability (t1/2) Low (< 30 min)High (> 60 min)Moderate (~45 min) 5-H is prone to oxidation; Halogens block this metabolic soft spot.

Scientist's Insight: While the 5-chloro derivative often shows similar biological potency to the 5-bromo, the 5-bromo derivative is preferred in early discovery . Why? Because if the molecule is active, the bromine can be easily replaced with an aryl group or alkyne in the next design cycle to boost potency further. The chlorine analog is a synthetic "dead end."

Experimental Protocols

A. Synthesis of this compound

Note: This protocol ensures high regioselectivity for the 5-position bromination.

Reagents:

  • 2-amino-4-methylthiazole (Starting Material)[5]

  • Acetic Anhydride (Acetylation agent)

  • N-Bromosuccinimide (NBS) (Brominating agent)[1]

  • Solvents: Ethanol, Acetonitrile.[1]

Step-by-Step Workflow:

  • Acetylation (Protection):

    • Dissolve 2-amino-4-methylthiazole (10 mmol) in acetic anhydride (30 mmol).

    • Reflux at 100°C for 2 hours.

    • Pour into ice water. The precipitate is N-(4-methyl-1,3-thiazol-2-yl)acetamide.

    • Yield Check: Expect >85% yield.[1] White solid.

  • Bromination (Regioselective):

    • Dissolve the acetamide intermediate (5 mmol) in Acetonitrile (20 mL).

    • Critical Step: Cool to 0°C. Add NBS (5.5 mmol) portion-wise over 15 minutes. Rapid addition causes exotherms and tar formation.

    • Stir at room temperature for 4 hours.

    • Evaporate solvent. Wash residue with water to remove succinimide byproduct.

    • Recrystallize from Ethanol/Water (8:2).

Synthesis_Flow Start 2-Amino-4-methylthiazole Step1 Acetylation (Ac2O, Reflux) Start->Step1 Inter Intermediate: N-(4-methylthiazol-2-yl)acetamide Step1->Inter Step2 Bromination (NBS, ACN, 0°C) Inter->Step2 Final Product: N-(5-bromo-4-methylthiazol-2-yl)acetamide Step2->Final

Figure 2: Synthetic pathway emphasizing the protection of the amine before bromination to prevent N-bromination side products.

B. Quality Control (Self-Validating System)

To ensure the synthesized compound is the correct 5-bromo isomer and not the N-bromo species:

  • 1H NMR Validation: Look for the disappearance of the C-5 proton signal (usually a singlet around δ 6.5-6.8 ppm in the parent). If a signal remains in the aromatic region, bromination is incomplete.

  • Melting Point: The 5-bromo derivative has a distinct MP (typically higher than the parent).

Mechanism of Action: Why 5-Bromo Matters

In the context of Tubulin Polymerization Inhibition (a common target for thiazoles), the 5-bromo substituent plays a pivotal role.

Recent studies on thiazole-2-acetamides suggest these molecules bind to the Colchicine Binding Site of tubulin [1].

  • Hydrophobic Pocket: The 5-position of the thiazole ring orients towards a hydrophobic pocket formed by Valine and Alanine residues.

  • Volume Occupancy: The Hydrogen atom (5-H) is too small, leading to weak Van der Waals contact.

  • The "Goldilocks" Effect: The Bromine atom (Van der Waals radius ~1.85 Å) fills this pocket more effectively than Chlorine (~1.75 Å), displacing water and increasing binding entropy.

Mechanism Target Tubulin (Colchicine Site) Result Microtubule Destabilization (Apoptosis) Target->Result Ligand N-(5-bromo-4-methylthiazol-2-yl)acetamide Interaction1 H-Bonding (Acetamide NH -> Thr353) Ligand->Interaction1 Interaction2 Hydrophobic Fill (5-Br -> Val181 Pocket) Ligand->Interaction2 Interaction1->Target Interaction2->Target

Figure 3: Mechanistic interaction map showing how the 5-bromo and acetamide groups cooperate to inhibit tubulin.

References

  • Design, synthesis, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Source: PubMed Central / NIH URL:[Link] Context: Provides the foundational SAR for thiazole-2-acetamides, demonstrating the necessity of the acetamide linker and 4/5-position substitution for anticancer activity.

  • Thiazole-based analogues as potential antibacterial agents against MRSA and their SAR elucidation. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link] Context: Reviews the antimicrobial efficacy of thiazole derivatives, highlighting the role of lipophilicity (enhanced by bromination) in overcoming drug resistance.

  • This compound Compound Summary. Source: PubChem URL:[6][Link] Context: Verification of chemical structure, molecular weight, and commercial availability as a building block.

Sources

Technical Assessment: Off-Target Liability & De-Risking of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" vs. "Promiscuous" Paradox

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide (hereafter referred to as 5-Br-TM-Acetamide ) represents a classic "Janus-faced" scaffold in drug discovery. Structurally, it serves as a critical intermediate for synthesizing kinase inhibitors (e.g., Src/Abl modulators) and antifungal agents (e.g., Abafungin analogs). However, as a standalone chemical probe, it carries significant off-target liabilities inherent to the 2-aminothiazole (2-AT) class.

This guide analyzes the specific off-target mechanisms of 5-Br-TM-Acetamide, contrasting it with bioisosteric alternatives. We provide experimental workflows to distinguish between genuine pharmacological engagement and assay artifacts (PAINS/aggregation).

Mechanistic Analysis of Off-Target Effects

The off-target profile of 5-Br-TM-Acetamide is driven by three distinct physicochemical vectors:

A. Kinase Cross-Reactivity (ATP Mimicry)

The 2-aminothiazole core is a "privileged structure" precisely because it mimics the adenine ring of ATP. The nitrogen at position 3 (N3) acts as a hydrogen bond acceptor, while the acetamide NH serves as a donor.

  • The Liability: While intended to target a specific kinase, this donor-acceptor motif is conserved across the human kinome (500+ kinases), leading to low selectivity without extensive decoration.

  • The Bromine Factor: The C5-Bromine atom enhances lipophilicity (cLogP increase ~0.7 vs. H), increasing non-specific hydrophobic interactions within the ATP-binding pocket's "gatekeeper" region.

B. Assay Interference (Aggregation)

Substituted 2-aminothiazoles are documented "Frequent Hitters" in High-Throughput Screening (HTS).[1]

  • Mechanism: At micromolar concentrations, these planar, lipophilic fragments often form colloidal aggregates that sequester enzymes non-specifically. This mimics inhibition, generating false positives.

C. Metabolic Bioactivation

The thiazole ring is susceptible to metabolic activation by Cytochrome P450s (specifically CYP2C9 and CYP3A4).

  • Pathway: S-oxidation or epoxidation of the C4-C5 double bond leads to reactive intermediates (sulfoxides/epoxides) that can covalently bind to hepatic proteins (glutathione depletion), causing idiosyncratic toxicity.

Comparative Analysis: 5-Br-TM-Acetamide vs. Alternatives

The following table contrasts the 5-Br-TM-Acetamide scaffold with common bioisosteres used to mitigate off-target effects.

Feature5-Br-TM-Acetamide (Target)2-Aminopyrazole (Alternative 1)2-Aminopyridine (Alternative 2)
Primary Utility Fragment Lead / IntermediateKinase Hinge BinderHinge Binder / Solubility Aid
Promiscuity Risk High (PAINS flagged)ModerateLow
Metabolic Liability High (S-oxidation, ring opening)Low (Stable ring)Low (Pyridinium formation)
Solubility Low (Lipophilic Br-substituent)Moderate (H-bond donors)High (Basic nitrogen)
Kinase Selectivity Poor (Generic ATP mimic)TunableGood (Vector dependent)
Recommendation De-risk immediately Preferred for Leads Preferred for FBDD

Critical Insight: While 2-aminopyrazoles offer a cleaner safety profile, the thiazole sulfur atom often provides unique Sulfur-Aromatic interactions (Met/Phe gatekeepers) that pyrazoles cannot replicate. Therefore, if you must use the thiazole, you must validate it using the protocols in Section 4.

Experimental Protocols for De-Risking

Do not accept activity data for 5-Br-TM-Acetamide at face value. Use this self-validating workflow to confirm genuine target engagement.

Protocol A: Detergent-Mediated Aggregation Control

Objective: Determine if inhibition is due to colloidal aggregation. Principle: Non-ionic detergents disrupt colloidal aggregates but do not affect specific 1:1 ligand-protein binding.

  • Prepare Assay Buffer: Standard kinase/enzyme buffer (e.g., 50 mM HEPES, pH 7.5).

  • Condition 1 (Control): Run the inhibition assay with 5-Br-TM-Acetamide at IC50 concentration.

  • Condition 2 (Test): Add 0.01% Triton X-100 or 0.005% Tween-20 to the buffer.

  • Readout:

    • If IC50 shifts significantly (>3-fold loss of potency) with detergent

      
      Artifact (Aggregation). 
      
    • If IC50 remains stable

      
      Specific Binding. 
      
Protocol B: Glutathione (GSH) Trapping Assay

Objective: Assess the potential for reactive metabolite formation (covalent off-target binding).

  • Incubation: Incubate 10 µM 5-Br-TM-Acetamide with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS (High Resolution).

  • Target Search: Look for [M+GSH]+ adducts.

    • Detection of adducts indicates the formation of reactive electrophiles (likely via C4-C5 epoxide or sulfoxide), confirming off-target toxicity risk.

Visualizing the De-Risking Workflow

The following diagram illustrates the decision matrix for handling 2-aminothiazole hits in screening campaigns.

DeRiskingWorkflow Start Hit Identified: 5-Br-TM-Acetamide PurityCheck 1. Purity Check (LC-MS/NMR) Start->PurityCheck AggCheck 2. Aggregation Assay (+/- 0.01% Triton X-100) PurityCheck->AggCheck Pure (>95%) Decision_Discard DISCARD / RE-SCAFFOLD (False Positive/Toxic) PurityCheck->Decision_Discard Impure RedoxCheck 3. Redox Cycling Assay (+/- Catalase/DTT) AggCheck->RedoxCheck Activity Retained (No Aggregation) AggCheck->Decision_Discard Activity Lost (Aggregator) Selectivity 4. Selectivity Panel (Kinome Scan) RedoxCheck->Selectivity Activity Retained RedoxCheck->Decision_Discard H2O2 Dependent MetabStab 5. GSH Trapping (Reactive Metabolites) Selectivity->MetabStab Acceptable Window Selectivity->Decision_Discard Promiscuous MetabStab->Decision_Discard GSH Adducts Found Decision_Keep VALIDATED LEAD (Proceed to SAR) MetabStab->Decision_Keep No Adducts

Figure 1: Strategic decision tree for validating this compound activity. This workflow filters out false positives caused by aggregation and redox cycling common to this scaffold.

Metabolic Bioactivation Pathway

Understanding the specific chemical liability of the thiazole ring is crucial for interpreting toxicity data.

MetabolicPathway Parent 5-Br-TM-Acetamide CYP CYP450 (Bioactivation) Parent->CYP Epoxide Thiazole Epoxide (Unstable Intermediate) CYP->Epoxide Oxidation of C4-C5 bond RingOpen Ring Opening (Reactive Thioketene) Epoxide->RingOpen Rearrangement Toxicity Covalent Binding (Hepatotoxicity) RingOpen->Toxicity Nucleophilic Attack (Protein/DNA)

Figure 2: Proposed bioactivation pathway. The C4-C5 double bond in the thiazole ring is the primary site of metabolic activation, leading to reactive intermediates.

References

  • Devine, S. M., et al. (2015). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold."[2][3] Journal of Medicinal Chemistry. (Identifies 2-aminothiazoles as frequent hitters in biophysical assays and HTS).

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Dalvie, D. K., et al. (2002). "Metabolism and Bioactivation of Thiazole-Containing Drugs." Chemical Research in Toxicology.

  • PubChem Compound Summary. "this compound (CAS 21478-95-5)."

Sources

Safety Operating Guide

Personal protective equipment for handling N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Unknown Potency" Protocol

As researchers, we often handle intermediates like N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide before comprehensive toxicological profiles exist. This compound features a 2-aminothiazole scaffold , a privileged structure in medicinal chemistry known for high biological activity (kinase inhibition, antimicrobial properties).

The Core Directive: Do not treat this merely as a generic organic solid. Due to the combination of the acetamide moiety (potential sensitizer) and the halogenated thiazole ring (enhanced lipophilicity and membrane permeability), you must adopt an Occupational Exposure Band (OEB) 3 containment strategy until specific toxicology data proves otherwise.

This guide moves beyond the generic SDS to provide a logistical safety framework for daily handling.

Molecular Hazard Assessment

To select the right PPE, we must understand why the molecule is hazardous. We dissect the structure to predict risk vectors:

Structural MotifAssociated RiskPhysiological Impact
Thiazole Ring BioactivityPotential interference with biological signaling pathways (e.g., enzyme inhibition).
Acetamide Group SensitizationHigh potential for skin sensitization and respiratory irritation upon repeated exposure.
Bromo- Substituent LipophilicityIncreases ability to penetrate the stratum corneum (outer skin layer) and cell membranes.
Physical State Fine DustHigh risk of inhalation and surface contamination during weighing.

The PPE Defense System (Layered Approach)

Safety is not a single item; it is a system of redundant barriers.

A. Respiratory Protection (The Critical Vector)

Solids pose the highest risk during the weighing phase where static electricity can aerosolize particles.

  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary PPE (If hood sash must be raised >18 inches): NIOSH-certified N95 or P100 particulate respirator.

    • Why: Standard surgical masks offer zero protection against chemical dusts.

B. Dermal Barrier (Glove Selection Logic)

Halogenated heterocycles can permeate standard latex rapidly.

  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Protocol: Double-Gloving is mandatory for this compound.

    • Inner Layer: Standard Nitrile (Bright color, e.g., blue/purple).

    • Outer Layer: Long-cuff Nitrile (Contrasting color, e.g., white).

    • Reasoning: The "Spot-Check System." If the inner glove color becomes visible through the outer glove, integrity is breached.

  • Change Frequency: Immediately upon splash contact, or every 60 minutes of continuous handling.

C. Ocular & Body Protection[1][2]
  • Eyes: Chemical Safety Goggles (indirect venting) are superior to safety glasses for fine powders, which can drift around side shields.

  • Body: Lab coat (cotton/poly blend) buttoned to the neck. For quantities >10g, wear Tyvek sleeves to bridge the gap between glove and coat cuff.

Operational Workflow: Step-by-Step

Phase 1: The Weighing Protocol (Highest Risk)
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the hood 5 minutes prior to weighing. Thiazole powders are often electrostatic.

  • The "Transfer Triangle": Arrange your Balance, Source Container, and Receiving Vessel in a triangle to minimize hand-travel distance.

  • Damping: Place a solvent-dampened Kimwipe (acetone or ethanol) near the balance. If grains fall, they adhere to the damp wipe rather than becoming airborne dust.

Phase 2: Solubilization (Splash Risk)
  • Solvent Choice: When dissolving in DMSO or DMF, heat generation may occur. Add solvent slowly.

  • Venting: Do not cap the vial immediately after adding solvent. Allow thermal equilibrium to prevent pressure buildup and "spraying" upon reopening.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, utilizing the Control Banding approach recommended by NIOSH for novel pharmaceutical intermediates.

SafetyProtocol Start Compound: N-(5-bromo-4-methyl -1,3-thiazol-2-yl)acetamide Assessment Hazard Assessment (Novel Thiazole Scaffold) Start->Assessment Band Assign Control Band: OEB 3 (Potent/Toxic) Assessment->Band Unknown Tox = High Caution Controls Engineering Controls: Chemical Fume Hood Required Band->Controls PPE PPE Layer: Double Nitrile Gloves + Goggles + Lab Coat Controls->PPE Action_Weigh Action: Weighing/Solid Handling PPE->Action_Weigh Action_Soln Action: Solubilization PPE->Action_Soln Waste Disposal: Halogenated Organic Waste Stream Action_Weigh->Waste Contaminated Wipes Action_Soln->Waste Liquid Waste

Figure 1: Decision logic for handling novel thiazole intermediates using Occupational Exposure Banding (OEB).

Emergency & Disposal Procedures

Spill Management (Solid)
  • Do NOT sweep. Sweeping generates aerosols.

  • Wet Wipe Method: Cover the spill with paper towels soaked in a compatible solvent (e.g., Ethanol) or water.

  • Scoop: Carefully scoop up the wet slurry and place it into a wide-mouth solid waste jar.

Waste Disposal[2][3][4][5][6]
  • Classification: This compound contains bromine.[1] It must be segregated into the Halogenated Organic Waste stream.

  • Labeling: Clearly mark the waste tag with "Thiazole Derivative – Potential Sensitizer." Do not mix with strong oxidizers or acids.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • PubChem. Compound Summary: 2-Acetamido-4-methylthiazole (Structural Analog). National Library of Medicine. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.